2-Butoxyethylamine

Description

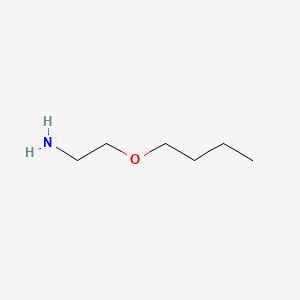

2-Butoxyethylamine is an organic compound with the chemical formula C6H15NO. It is a colorless liquid that is miscible with water and most organic solvents. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various industrial processes.

Properties

IUPAC Name |

2-butoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-5-8-6-4-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBKUYFMLNOLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212785 | |

| Record name | 2-Butoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-52-9 | |

| Record name | 2-Butoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-52-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butoxyethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGV493Z3RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction with Ammonia

The most direct method involves the reaction of 2-butoxyethyl bromide or chloride with aqueous or alcoholic ammonia. The halogen atom is displaced by an amine group via an SN2 mechanism.

Reaction Conditions

- Substrate : 2-Butoxyethyl bromide (1.0 equiv)

- Ammonia : Excess (5–10 equiv) in ethanol or water

- Temperature : 80–100°C

- Time : 12–24 hours

Yield : 45–60%

Purity : >90% after distillation

Mechanistic Insights

The reaction proceeds through a bimolecular nucleophilic substitution, where the amine attacks the electrophilic carbon adjacent to the ether oxygen. Steric hindrance from the butoxy group slightly reduces reaction rates compared to smaller alkoxy analogs.

Reductive Amination of 2-Butoxyethanol

Catalytic Hydrogenation

2-Butoxyethanol reacts with ammonia under hydrogen pressure in the presence of transition metal catalysts (e.g., Raney Ni, Pd/C) to form 2-butoxyethylamine.

Reaction Conditions

- Catalyst : 5% Pd/C (10 wt% of substrate)

- Ammonia : 3–5 equiv

- Hydrogen Pressure : 10–15 bar

- Temperature : 120–150°C

- Time : 6–8 hours

Yield : 70–85%

Selectivity : >95%

Optimization Notes

- Higher pressures (≥15 bar) improve conversion but risk over-reduction to secondary amines.

- Water removal via azeotropic distillation enhances equilibrium shift toward the primary amine.

Gabriel Synthesis via Phthalimide Intermediate

Alkylation of Potassium Phthalimide

This two-step method avoids direct handling of ammonia and improves selectivity.

Step 1: Alkylation

Phthalimide potassium salt reacts with 2-butoxyethyl bromide in DMF:

$$ \text{C₄H₉OCH₂CH₂Br} + \text{KPhth} \rightarrow \text{C₄H₉OCH₂CH₂NPhth} + \text{KBr} $$

Step 2: Hydrazinolysis

The phthalimide intermediate is treated with hydrazine to release the primary amine:

$$ \text{C₄H₉OCH₂CH₂NPhth} + \text{NH₂NH₂} \rightarrow \text{C₄H₉OCH₂CH₂NH₂} + \text{PhthNHNH₂} $$

Reaction Conditions

- Solvent : DMF (Step 1), Ethanol (Step 2)

- Temperature : 100°C (Step 1), Reflux (Step 2)

- Time : 8 hours (Step 1), 4 hours (Step 2)

Yield : 55–65%

Advantages : Avoids ammonia handling; suitable for lab-scale synthesis.

Hydrolysis of 2-Butoxyethyl Nitrile

Catalytic Hydrolysis

2-Butoxyethyl nitrile undergoes hydrolysis in acidic or basic conditions to yield the amine.

Acidic Hydrolysis

- Conditions : 6M HCl, reflux, 12 hours

- Yield : 50–55%

Basic Hydrolysis

- Conditions : 40% NaOH, 150°C, 8 hours

- Yield : 60–70%

Challenges : Requires high temperatures and yields moderate purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–60 | 90–95 | Moderate | Low |

| Reductive Amination | 70–85 | >95 | High | Moderate |

| Gabriel Synthesis | 55–65 | 85–90 | Low | High |

| Nitrile Hydrolysis | 50–70 | 80–90 | Moderate | Low |

Key Findings :

- Reductive amination offers the best balance of yield and scalability for industrial applications.

- Gabriel synthesis is preferred for small-scale, high-purity needs but suffers from higher reagent costs.

Industrial-Scale Production Considerations

Catalytic System Design

Fixed-bed reactors with Ni-Cu-Al₂O₃ catalysts optimize contact time and minimize side reactions during reductive amination. Continuous NH₃ and H₂ feeding ensures steady-state operation.

Waste Management

- By-products : Secondary amines (e.g., dibutoxyethylamine) are separated via fractional distillation.

- Solvent Recovery : Toluene and ethanol are recycled via distillation, reducing environmental impact.

Emerging Methods and Research Gaps

Enzymatic Amination

Recent studies explore lipase-catalyzed amination of 2-butoxyethanol in non-aqueous media, though yields remain low (20–30%).

Electrochemical Synthesis

Preliminary work demonstrates amine formation via cathodic reduction of 2-butoxyethyl nitrile, but scalability is unproven.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H15NO

- Molecular Weight : 115.19 g/mol

- Structure : The compound features a butoxy group attached to an ethylamine backbone, which influences its reactivity and solubility.

Organic Synthesis

2-Butoxyethylamine serves as an important intermediate in organic synthesis. It is utilized for the construction of more complex molecules and has been explored for its unique reactivity due to the presence of both the ether and amine functionalities.

Biological Research

Research has indicated that this compound may play a role in various biochemical pathways. It is being studied for its potential as a precursor for biologically active compounds, which could lead to the development of new drugs or therapeutic agents.

Medicinal Chemistry

The compound has been investigated for its therapeutic properties. Various studies have explored its potential as a drug precursor, particularly in synthesizing compounds with anti-cancer and antimicrobial activities.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that modifications to the structure can enhance efficacy against specific pathogens, warranting further investigation into structure-activity relationships.

Anti-Cancer Activity

In vitro studies have demonstrated that certain analogs of this compound possess significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The following table summarizes the results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 25.72 ± 3.95 |

| Compound B | U87 | 45.2 ± 13.0 |

These results indicate a promising avenue for developing anti-cancer agents based on the structure of this compound.

Neuroprotective Effects

Research has also explored the neuroprotective effects of compounds related to this compound in models of neurodegeneration. Findings suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential therapeutic applications in neurodegenerative diseases.

Industrial Applications

This compound is utilized in various industrial processes, particularly as a reagent in the production of specialty chemicals. Its ability to act as a foam control agent has been noted in food processing applications, where it helps manage foam during production stages.

Mechanism of Action

The mechanism of action of 2-butoxyethylamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Butoxyethanol: Similar in structure but lacks the amine group.

Butylamine: Similar in structure but lacks the butoxy group.

2-Ethoxyethylamine: Similar but with an ethoxy group instead of a butoxy group.

Uniqueness: 2-Butoxyethylamine is unique due to the presence of both the butoxy and amine functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and industrial applications.

Biological Activity

2-Butoxyethylamine (BEA), a member of the ether amine class, has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a butoxy group attached to an ethylamine backbone. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₅NO₂

- Molecular Weight : 115.20 g/mol

- Structural Formula :

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties, particularly in relation to neurotransmitter modulation. It has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition is significant for the potential treatment of neurodegenerative diseases like Parkinson's disease, where dopamine levels are critically low.

2. Cytotoxicity Studies

Cytotoxic effects of this compound have also been studied, particularly in relation to its oxidative metabolites. In vitro studies have shown that BEA can induce cytotoxicity in various cell lines, leading to apoptosis and necrosis under certain concentrations. This aspect raises concerns regarding its safety profile, especially in occupational exposure scenarios .

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and receptors:

- Monoamine Oxidase Inhibition : By inhibiting MAO-B, BEA may increase the availability of dopamine and other monoamines in the synaptic cleft, potentially improving mood and cognitive function.

- Oxidative Stress : The compound's metabolites can lead to increased oxidative stress within cells, contributing to cytotoxic effects observed in various studies.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

A study conducted on animal models demonstrated that administration of this compound resulted in improved motor function and reduced neurodegeneration markers in models of Parkinson's disease. The observed effects were attributed to enhanced dopaminergic signaling due to MAO-B inhibition.

Case Study: Occupational Exposure Risks

An investigation into occupational exposure to this compound revealed significant health risks associated with high concentrations. Symptoms reported included metabolic acidosis and neurological symptoms consistent with acute poisoning . These findings underscore the need for careful handling and regulation of this compound in industrial settings.

Chemical Reactions Analysis

Alkylation Reactions

Primary amines like 2-butoxyethylamine undergo alkylation with alkyl halides to form secondary and tertiary amines. The reaction proceeds via nucleophilic substitution (Sₙ2) or elimination (E2), depending on conditions .

Example Reaction:

this compound + Bromoethane → N-Ethyl-2-butoxyethylamine

| Alkyl Halide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromoethane | EtOH, reflux, 6 hrs | N-Ethyl-2-butoxyethylamine | ~75% | |

| 1-Bromopropane | K₂CO₃, DMF, 80°C, 12 hrs | N-Propyl-2-butoxyethylamine | ~68% |

Steric hindrance from the butoxy group slows reaction kinetics compared to less-substituted amines .

Acylation and Amide Formation

The amine reacts with acyl chlorides or anhydrides to form amides. The butoxy group reduces nucleophilicity slightly but does not prevent acylation .

Example Reaction:

this compound + Acetyl chloride → N-(2-Butoxyethyl)acetamide

| Acylating Agent | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂ | Pyridine | 85% | |

| Benzoyl chloride | THF | Triethylamine | 78% |

Amide coupling reactions are critical in pharmaceutical synthesis, with carbodiimides often employed as coupling agents .

Carbamate Formation with CO₂

This compound reacts with CO₂ at gas-liquid interfaces to form carbamic acids, a process accelerated in microdroplets due to interfacial proton transfer .

Mechanism:

-

CO₂ protonation at the droplet interface.

-

Nucleophilic attack by the amine to form a zwitterionic intermediate.

-

Rearrangement to carbamic acid.

| Amine Concentration | CO₂ Pressure | Conversion Ratio | Reference |

|---|---|---|---|

| 0.1 M | 1 atm | 60% | |

| 0.5 M | 1 atm | 20% |

Lower concentrations enhance conversion due to reduced aggregation in microdroplets .

Reductive Amination

While not directly reported for this compound, the Leuckart-Wallach reaction is a viable pathway for synthesizing secondary amines from aldehydes and ketones .

General Steps:

-

Condensation of amine with carbonyl compound.

-

Reduction of imine intermediate with formic acid.

This method avoids harsh reducing agents, making it suitable for sensitive substrates .

Deprotection and Stability

The butoxy group confers stability under acidic conditions but requires specific deprotection strategies. Data from structurally similar compounds suggest:

| Protecting Group | Deprotection Method | Conditions | Efficiency | Reference |

|---|---|---|---|---|

| t-Butoxyethyl | HCl hydrolysis | 60–100°C, 5 eq HCl | 85% | |

| Benzyl | Catalytic hydrogenation | H₂, Pd/C, 20–50°C | 90% |

Elimination Reactions

Under strongly basic conditions, this compound may undergo E2 elimination, though the bulky butoxy group disfavors this pathway .

Example:

this compound → Butoxyethylene + NH₃

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaOEt | EtOH | 80°C | <10% | |

| KOtBu | THF | 100°C | ~5% |

Key Research Findings

Q & A

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

- Scale-Up Considerations:

- Process Safety: Conduct calorimetry to assess exothermic risks.

- Solvent Recovery: Implement distillation systems to recycle DMF or THF, reducing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.